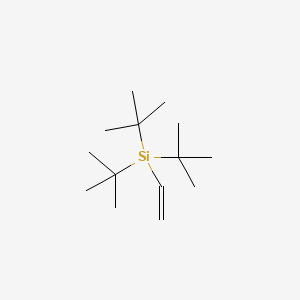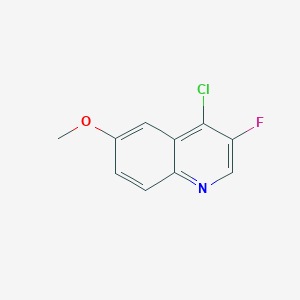![molecular formula C10H11NO3S3 B14145046 Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate CAS No. 88766-59-0](/img/structure/B14145046.png)
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group, a trisulfane linkage, and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl phenylcarbamate with sulfur to form the trisulfane linkage. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfane linkage can yield sulfoxides, while reduction can produce thiols or disulfides.
Aplicaciones Científicas De Investigación
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trisulfane linkage can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Methyl [methyl(phenyl)carbamoyl]disulfane-1-carboxylate: Similar structure but with a disulfane linkage instead of trisulfane.
Phenylcarbamoyl trisulfane: Lacks the methyl and carboxylate groups, making it less complex.
Methyl [methyl(phenyl)carbamoyl]monosulfane-1-carboxylate: Contains only one sulfur atom in the linkage.
Uniqueness
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
88766-59-0 |
|---|---|
Fórmula molecular |
C10H11NO3S3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
methyl [[methyl(phenyl)carbamoyl]trisulfanyl]formate |
InChI |
InChI=1S/C10H11NO3S3/c1-11(8-6-4-3-5-7-8)9(12)15-17-16-10(13)14-2/h3-7H,1-2H3 |
Clave InChI |
NJBGWCHTGIFNQK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)SSSC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)

![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)


![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)




